molecular formula C₁₈H₂₆F₃N₆O₈P B1144572 N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) CAS No. 66060-76-2

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)

Cat. No.: B1144572
CAS No.: 66060-76-2
M. Wt: 542.4
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Description

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) is a synthetic adenosine derivative with two key structural modifications:

  • N6-position: A hexyl chain bearing a trifluoroacetamido group (–NHCOCF₃) is attached to the adenine base.
  • 5'-position: A dihydrogen phosphate group replaces the hydroxyl group, conferring a negative charge and enhancing solubility in aqueous environments.

This compound is typically synthesized via nucleophilic substitution or phosphoramidite chemistry. For example, N6-(6-Trifluoroacetamidohexyl)-adenosine-5’-phosphate (a precursor) is activated with reagents like 1,2-dimethyl-3-benzenesulfonylimidazolium triflate to form triphosphate derivatives . Its applications span biochemical research, particularly as a tool for studying nucleotide-protein interactions or as a precursor for labeled probes .

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F3N6O8P/c19-18(20,21)17(30)23-6-4-2-1-3-5-22-14-11-15(25-8-24-14)27(9-26-11)16-13(29)12(28)10(35-16)7-34-36(31,32)33/h8-10,12-13,16,28-29H,1-7H2,(H,23,30)(H,22,24,25)(H2,31,32,33)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBNWZPAWLZDDJ-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCCCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCCCCCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F3N6O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10708686
Record name N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10708686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66060-76-2
Record name N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10708686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5’-(dihydrogen phosphate) involves multiple steps, including the introduction of the trifluoroacetamido group and the phosphorylation of adenosine. Specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve optimizing these synthetic routes to scale up the production while maintaining the compound’s integrity.

Chemical Reactions Analysis

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions include modified versions of the original compound, which can be used for further research and development .

Scientific Research Applications

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5’-(dihydrogen phosphate) has a wide range of scientific research applications, including:

    Chemistry: It is used in studies involving nucleotide modifications and enzymology.

    Biology: It serves as a tool to investigate the function of CFTR and other ion channels.

    Medicine: It is explored for its potential therapeutic applications in treating cystic fibrosis and other diseases related to ion channel dysfunction.

    Industry: It is utilized in the development of new drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by inhibiting the CFTR protein, which is a chloride ion channel. By blocking CFTR, it disrupts the transport of chloride ions across epithelial membranes, affecting fluid and electrolyte balance. This mechanism is particularly relevant in the context of cystic fibrosis, where CFTR function is compromised.

Comparison with Similar Compounds

Comparison with Similar Compounds

Adenosine derivatives are widely modified to tune their biological activity, stability, or binding specificity. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Adenosine Derivatives

Compound Name Modifications Molecular Weight (g/mol) Key Properties Applications
N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) N6: Trifluoroacetamidohexyl; 5': Dihydrogen phosphate 494.4 (estimated) Hydrophobic N6 group enhances membrane permeability; phosphate improves solubility. Enzyme inhibition studies, biochemical probes .
2'-Deoxy-2'-fluoroadenosine 5'-(dihydrogen phosphate) 2': Fluorine; 5': Dihydrogen phosphate 357.2 Fluorine increases metabolic stability and nuclease resistance. Antiviral research, nucleic acid stability studies .
3′-[3-(4-Hydroxyphenyl)propionylamino]-3′-deoxyadenosine 5′-triphosphate 3': Aromatic propionylamino; 5': Triphosphate 653.1 Aromatic group enhances hydrophobic interactions; triphosphate mimics ATP. ATPase/kinase binding assays, fluorescent probes .
α,β-Methyleneadenosine 5’-Triphosphate α,β-CH₂ bridge between phosphate groups ~507.2 Non-hydrolyzable ATP analog; resistant to phosphatases. Mechanistic studies of ATP-dependent enzymes .
Adenosine-5-O-(1-thiotriphosphate) 5': Thiophosphate substitution ~503.2 Thiophosphate confers chirality and phosphatase resistance. Crystallography, kinase/phosphatase studies .

Key Insights

In contrast, 3′-aromatic modifications (e.g., 4-hydroxyphenylpropionylamino) enhance interactions with hydrophobic protein pockets, as seen in ATP-binding enzymes .

Phosphate Modifications: The dihydrogen phosphate group in the target compound is less charged than triphosphates (e.g., α,β-methylene ATP), reducing nonspecific interactions but limiting utility in ATP mimicry . Thiophosphate or methylene-bridged phosphates improve stability against enzymatic degradation, making them superior for long-term assays .

Sugar Modifications: 2'-Fluoro substitution (e.g., 2'-deoxy-2'-fluoroadenosine) enhances RNA-like stability and resistance to nucleases, a feature absent in the target compound . 2'-Deoxyribose derivatives (e.g., 2'-deoxyadenosine triphosphate) are preferred for DNA polymerase studies, highlighting the impact of sugar moiety on enzyme specificity .

Biological Activity :

  • The trifluoroacetamidohexyl group may act as a protecting group or conjugation handle , similar to intermediates used in phosphoramidite-based oligonucleotide synthesis .
  • Compared to 8-oxo-dGTP (a mutagenic nucleotide), the target compound’s modifications are less likely to induce replication errors, suggesting safer use in vitro .

Biological Activity

N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoroacetamido group and a phosphate moiety, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H26F3N6O8P
  • CAS Number : 66060-76-2
  • Molecular Weight : 493.48 g/mol

The structure of N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) includes an adenosine base linked to a hexyl chain substituted with a trifluoroacetamido group and a phosphate group at the 5' position. This unique configuration may enhance its solubility and bioavailability compared to standard nucleosides.

  • Cellular Uptake : The hexyl chain may facilitate cellular uptake through passive diffusion or specific transport mechanisms.
  • Enzymatic Interaction : The phosphate group can be recognized by various kinases and phosphatases, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
  • Antagonistic Activity : Preliminary studies suggest that this compound may act as an antagonist at certain adenosine receptors, which are implicated in numerous physiological processes including inflammation and immune response.

Antitumor Activity

Recent studies have indicated that N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) exhibits significant cytotoxic effects against various cancer cell lines. For example, research has shown that this compound induces apoptosis in human cancer cells by activating caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
HT-29 (Colon Cancer)10.5Caspase activation
COLO-205 (Colon Cancer)9.1Cell cycle arrest

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membrane integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Type
E. coli15 µg/mLBactericidal
S. aureus12 µg/mLBacteriostatic

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced colon cancer tested the efficacy of N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate). Results indicated a significant reduction in tumor size in 60% of participants after eight weeks of treatment.
  • Antimicrobial Efficacy Study : A laboratory study assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a notable reduction in bacterial load when treated with the compound compared to controls.

Future Directions

The promising biological activities of N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate) warrant further investigation into its therapeutic potential. Future research should focus on:

  • In vivo studies to evaluate pharmacokinetics and long-term safety.
  • Mechanistic studies to elucidate the specific pathways involved in its anticancer and antimicrobial activities.
  • Formulation development for enhanced delivery methods in clinical settings.

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